1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of phenyl, p-tolylthio, and trifluoromethyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the phenyl group: This step may involve the use of phenylhydrazine or phenyl-substituted precursors.
Addition of the p-tolylthio group: This can be done via nucleophilic substitution reactions using p-tolylthiol or its derivatives.
Incorporation of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or reduction of the pyrazole ring.
Substitution: The phenyl and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Lacks the p-tolylthio group.
4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol: Lacks the phenyl group.
1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-ol: Lacks the trifluoromethyl group.
Uniqueness
The presence of all three substituents (phenyl, p-tolylthio, and trifluoromethyl) in 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol may confer unique chemical and biological properties, such as increased stability, specific binding affinities, or enhanced reactivity.
Biological Activity
1-Phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound of significant interest due to its diverse biological activities. This pyrazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented as follows:
This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Different Bacteria
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 18 | 16 |
P. mirabilis | 14 | 64 |
B. subtilis | 17 | 32 |
The above table summarizes the antimicrobial activity observed in laboratory settings, demonstrating significant efficacy against common pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated using various models. In vivo studies have indicated that it can reduce inflammation markers significantly when compared to control groups.
Case Study: Carrageenan-Induced Edema
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of edema by approximately 50% after four hours, comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Properties
The anticancer activity of pyrazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 25 |
The results suggest that this compound exhibits promising cytotoxic effects, warranting further investigation into its mechanisms of action .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Membrane Integrity : The presence of the trifluoromethyl group enhances membrane permeability, facilitating the entry into bacterial cells and disrupting their function.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-11-7-9-13(10-8-11)24-14-15(17(18,19)20)21-22(16(14)23)12-5-3-2-4-6-12/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYYJXHRAHZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.